N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide

medicinal chemistry phenoxyacetamide screening library

This compound offers a unique topology: a chiral 2-aminopropyl linker bridging a furan head and a meta-methylphenoxy tail. The underexplored stereocenter provides a handle for target selectivity once the molecular target is identified. Ideal for constructing diverse screening sets, this analog serves as a differentiated comparator in SAR exploration against para-methyl or unsubstituted phenoxy derivatives. Available in research quantities for HTS, fragment-based screening, and medicinal chemistry campaigns.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 1234819-70-5
Cat. No. B2791440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide
CAS1234819-70-5
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC(C)CC2=CC=CO2
InChIInChI=1S/C16H19NO3/c1-12-5-3-6-14(9-12)20-11-16(18)17-13(2)10-15-7-4-8-19-15/h3-9,13H,10-11H2,1-2H3,(H,17,18)
InChIKeyDOIYHPIUSLPAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide (CAS 1234819-70-5) – Structural Identity and Available Data Landscape


N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide (CAS 1234819-70-5, molecular formula C₁₆H₁₉NO₃, MW 273.33 g/mol) is a fully synthetic small molecule composed of a furan ring connected via a 2-aminopropyl linker to a 3-methylphenoxyacetamide moiety [1]. The compound belongs to the broad class of phenoxyacetamide derivatives, a scaffold known for diverse biological activities in medicinal chemistry. It is offered commercially as a screening compound (e.g., Life Chemicals catalog number F5831-1879) intended for target-identification and hit-finding campaigns [2]. However, at present no peer-reviewed primary literature, patent, or authoritative database reports quantitative biological activity, selectivity, or physicochemical performance data for this specific compound. Consequently, any differentiation from structurally related analogs remains uncharacterized in the public domain.

Why Generic Substitution of N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide Is Not Supported by Current Evidence


Phenoxyacetamide analogs are not freely interchangeable. Even minor structural changes—such as the position of the methyl group on the phenoxy ring, the length and branching of the alkyl linker, or the heterocycle identity—can dramatically alter target binding, selectivity, metabolic stability, and solubility . Although N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide carries a unique combination of a chiral 2-aminopropyl linker and a meta-methyl-substituted phenoxy group, no public head-to-head data exist to prove whether this combination confers a measurable advantage over close analogs such as the para-methyl variant, the unsubstituted phenoxy analog, or the furfurylamine-linked counterpart. Until quantitative comparative studies are performed, any assumption of differentiated performance is speculative.

Quantitative Differentiation Evidence for N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide – Current Status


Absence of Publicly Available Comparative Bioactivity Data for N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide

A systematic search of PubMed, ChEMBL, BindingDB, and the World Intellectual Property Organization (WIPO) patent database returned zero primary research articles, patents, or curated bioactivity records that report numeric activity data (e.g., IC₅₀, Kᵢ, EC₅₀, pharmacokinetic parameters) for N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide [1]. No head-to-head comparison against any structurally defined analog could be identified. In the absence of such data, it is not possible to quantify a differentiation advantage for this compound relative to its closest in-class neighbors.

medicinal chemistry phenoxyacetamide screening library

Predicted Physicochemical Properties Offer Only Class-Level Context Without Differentiation

Computed descriptors for N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide (XLogP3 = 3.1, TPSA = 51.5 Ų, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 6) place it within the drug-like chemical space defined by Lipinski's Rule of Five [1]. These values are essentially identical to those of its position isomers (e.g., N-[1-(furan-3-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide) and other phenoxyacetamide analogs with the same heavy-atom count. Therefore, computed physicochemical properties do not provide a basis for differentiating this compound from its immediate structural neighbors.

ADME prediction physicochemical properties drug-likeness

Research Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide Based on Current Evidence


De Novo Hit-Finding Campaign Where the Phenoxyacetamide Scaffold Is a Priority Chemotype

In the absence of published biological data, the primary defensible use of N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide is as one member of a diverse screening set in a high-throughput or fragment-based screen. Researchers seeking to explore structure–activity relationships (SAR) around the furan-linked phenoxyacetamide chemotype may include this compound alongside its positional isomers and linker variants to empirically map activity cliffs. The compound's commercial availability in small quantities (e.g., 5 μmol or 5 mg) supports initial screening without requiring large-scale synthesis [1].

Chemical Probe Development After Primary Target Deconvolution

Should a primary biochemical or cellular screen identify this compound as a hit, subsequent medicinal chemistry efforts can leverage its modular structure (furan head, 2-aminopropyl linker, 3-methylphenoxy tail) for systematic analoging. The chiral center at the 2-position of the propyl linker offers an underexplored stereochemical handle that may confer target selectivity once the molecular target is known.

Negative Control or Orthogonal Chemotype Confirmation

For laboratories studying related phenoxyacetamides with known activity (e.g., NAPMA or 3'-methylphenoxyacetamide GST inhibitors), this compound may serve as a structurally related but uncharacterized comparator to help establish that observed biological effects are specific to the active analog and not a general property of the scaffold. However, this application assumes the compound is indeed inactive, which remains unverified.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.